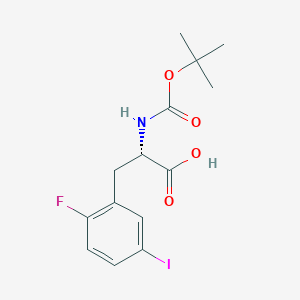

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2-fluoro-5-iodophenyl substituent. This compound is synthesized via nucleophilic aromatic substitution, as exemplified by the reaction of methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-aminopropanoate with 2-fluoro-5-iodonitrobenzene in acetonitrile under argon, followed by deprotection and purification steps . The 2-fluoro-5-iodophenyl group introduces unique steric and electronic properties, making it a critical intermediate in medicinal chemistry, particularly in anticancer drug development and RAS pathway inhibitors .

Properties

Molecular Formula |

C14H17FINO4 |

|---|---|

Molecular Weight |

409.19 g/mol |

IUPAC Name |

(2S)-3-(2-fluoro-5-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17FINO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(16)4-5-10(8)15/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

InChI Key |

ZDZURTUFHPRITG-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)I)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)I)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Amino Group

The amino group of the starting amino acid or amino alcohol is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions to form the Boc-carbamate. This step is crucial to prevent side reactions during subsequent transformations.

Esterification and Hydrolysis

- The carboxylic acid group is often protected as a tert-butyl ester or methyl ester during intermediate steps to prevent unwanted reactions.

- Esterification can be achieved using tert-butyl-2,2,2-trichloroacetimidate or other tert-butylating agents.

- Hydrolysis of esters to the free acid is performed using aqueous lithium hydroxide or sodium hydroxide in solvents such as tetrahydrofuran (THF), methanol, or water at room temperature.

- The reaction is monitored by TLC or HPLC, and the pH is adjusted to acidic conditions (pH ~4.5-5) to precipitate the free acid.

Cyclization and Sulfamidate Formation (Optional for Radiolabeling Precursors)

- In some synthetic routes, cyclic sulfamidates are prepared from Boc-protected amino alcohols using thionyl chloride and triethylamine in polar solvents like acetonitrile.

- Oxidation with sodium periodate and ruthenium (III) chloride catalysis converts sulfamidites to sulfamidates.

- These intermediates serve as precursors for radiolabeling or further functionalization.

Selective Deprotection

- Selective removal of the Boc group without affecting the tert-butyl ester is achieved using mild organic acids such as methanesulfonic acid in tert-butyl acetate/dichloromethane.

- This step is critical to avoid ring opening of sensitive intermediates and to maintain the integrity of the molecule.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, acetonitrile or DCM | RT | 0.5 - 1 h | Not specified | Used without purification for next step |

| Boronate Ester Formation | Bis(pinacolato)diboron, potassium acetate, Pd(OAc)2, tricyclohexylphosphine, acetonitrile | 80°C | 1 h | 76 | Followed by filtration and chromatography |

| Ester Hydrolysis | LiOH in THF/water or MeOH/THF | RT | 0.5 - 5 h | 92 - 95 | pH adjusted to ~4.5-5 to isolate acid |

| Selective Boc Deprotection | Methanesulfonic acid in tert-butyl acetate/dichloromethane | RT | Not specified | Not specified | Avoids tert-butyl ester cleavage |

| Cyclization to Sulfamidate | Thionyl chloride, triethylamine, acetonitrile | Low temp | Not specified | Not specified | For radiolabeling precursor synthesis |

Analytical and Purification Techniques

- Purity and identity are confirmed by LC-MS, NMR (1H and 13C), and HPLC.

- Typical NMR signals include Boc tert-butyl singlet (~1.4 ppm), aromatic protons (7.0-8.0 ppm), and characteristic methine and methylene signals.

- Purification is commonly performed by column chromatography using ethyl acetate/hexanes gradients or by crystallization from solvents such as MTBE and heptane.

Summary of Key Research Findings

- The Boc protection strategy is well-established and efficient for amino group protection in this compound class.

- The use of palladium-catalyzed cross-coupling allows for precise installation of the 2-fluoro-5-iodophenyl substituent with good yields and selectivity.

- Hydrolysis of esters under mild basic conditions provides the free acid without racemization or degradation.

- Selective deprotection methods using mild acids prevent side reactions and preserve sensitive functional groups.

- The synthetic route can be adapted for radiolabeling precursors by incorporating cyclic sulfamidate intermediates.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propanoic acid moiety.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Deprotection: Trifluoroacetic acid (TFA) is typically used for Boc deprotection.

Major Products Formed

Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the iodine atom.

Oxidation and Reduction: These reactions yield various oxidized or reduced derivatives of the original compound.

Deprotection: The primary product is the free amine derivative of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical attributes:

- Molecular Formula : C16H19FNO4

- Molecular Weight : 323.33 g/mol

- CAS Number : 53478-53-8

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, facilitating its use in peptide synthesis and other organic reactions.

Scientific Research Applications

-

Peptide Synthesis

The Boc group is widely used in the protection of amines during peptide synthesis. This compound can act as a building block in the synthesis of peptides that may exhibit biological activity. For instance, it allows for the selective deprotection of amines under acidic conditions, enabling further functionalization of peptides. -

Drug Development

The compound's structural features make it a candidate for developing pharmaceuticals targeting various diseases. Its fluorinated phenyl group can enhance the bioactivity and pharmacokinetic properties of drug candidates. Research has indicated that compounds with similar structures exhibit significant activity against cancer cell lines, suggesting potential applications in oncology . -

Biological Activity

Studies have shown that derivatives of this compound can possess cytotoxic properties against specific cancer cell lines, such as HepG2 and MDA-MB-231. This suggests that (S)-2-((tert-butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid may be investigated further for its anticancer potential . -

Synthetic Intermediate

It serves as an intermediate in the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands. The presence of both fluorine and iodine atoms can impart unique reactivity patterns that are valuable in organic synthesis .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various Boc-protected amino acids on cancer cell lines. The this compound derivative exhibited an IC50 value indicating potent activity against HepG2 cells, suggesting its potential as a therapeutic agent for liver cancer treatment .

Case Study 2: Peptide Synthesis

In a synthetic route involving this compound, researchers successfully incorporated it into a peptide sequence designed to inhibit a specific protein involved in tumor growth. The Boc group facilitated selective reactions that yielded high purity products suitable for biological testing .

Table 1: Comparison of Biological Activities

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | HepG2 | 2.57 | Cytotoxic |

| Similar Boc-Amino Acid | MDA-MB-231 | 3.10 | Cytotoxic |

| Other Derivative | HeLa | 1.75 | Cytotoxic |

Table 2: Synthetic Routes

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Deprotection | HCl (conc.) | Room Temp | 85 |

| Coupling | EDC, HOBt | DMF | 90 |

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, depending on the target, leading to changes in cellular processes.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-fluoro-5-iodophenyl)propanoic acid, a compound with significant biological implications, is primarily studied for its interactions with various biological systems. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₁₄H₁₈FINO₄

- Molecular Weight : 391.21 g/mol

- Melting Point : 150 °C (dec.)

- CAS Number : 62129-44-6

These properties indicate that the compound is a relatively stable organic molecule, suitable for various synthetic and biological applications.

The biological activity of this compound is largely attributed to its role as an amino acid derivative. It has been shown to interact with specific amino acid transporters, particularly the L-type amino acid transporter (LAT1), which is crucial for tumor metabolism and growth.

Key Findings from Research Studies

- Affinity for Amino Acid Transporters :

- Inhibition Studies :

- Potential as a PET Probe :

Case Study 1: Tumor Imaging

A clinical study utilized a related compound in PET imaging to assess tumor metabolism. The results showed that tumors expressing LAT1 had significantly higher uptake of the imaging agent compared to normal tissues. This finding supports the hypothesis that targeting LAT1 can improve diagnostic accuracy in oncology .

Case Study 2: Therapeutic Applications

In vitro experiments demonstrated that treatment with this compound reduced cell proliferation in LAT1-overexpressing cancer cell lines. This suggests its potential as a therapeutic agent in targeted cancer therapies .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Weight | Melting Point | Affinity for LAT1 |

|---|---|---|---|

| This compound | 391.21 g/mol | 150 °C (dec.) | High |

| (S)-2-amino-3-(4-iodophenyl)propanoic acid | 391.20 g/mol | 150 °C | Moderate |

| (S)-2-amino-3-(5-fluoroindol-3-yl)propanoic acid | 322.33 g/mol | Not specified | High |

This table highlights the comparative affinities and properties of similar compounds, emphasizing the unique characteristics of this compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 2-fluoro-5-iodophenyl group distinguishes it from analogs with alternative aryl substituents. Key comparisons include:

Key Observations :

- Iodine vs. Fluorine : The 5-iodo substituent in the target compound enhances steric bulk and serves as a reactive handle for further functionalization, whereas fluorine improves electronic effects (e.g., C-F dipole) and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.